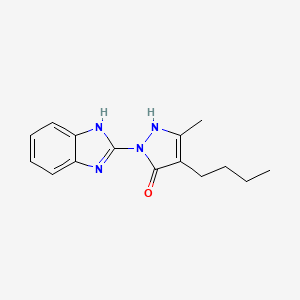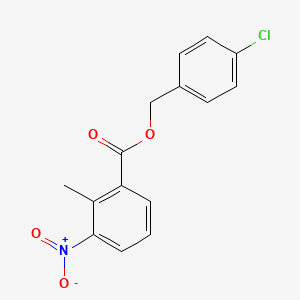
2-cyano-3-(5-ethyl-2-thienyl)-N-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-3-(5-ethyl-2-thienyl)-N-phenylacrylamide, also known as CETPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CETPA belongs to the class of acrylamide derivatives and has been found to possess several interesting properties that make it a promising candidate for further studies.
Wirkmechanismus
The mechanism of action of 2-cyano-3-(5-ethyl-2-thienyl)-N-phenylacrylamide is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes that are involved in cell growth and division. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for further studies.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cell growth and division. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been found to possess anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-cyano-3-(5-ethyl-2-thienyl)-N-phenylacrylamide is its potent anti-cancer activity, which makes it a promising candidate for the development of new anti-cancer drugs. This compound is also relatively easy to synthesize and can be produced using standard laboratory equipment. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-cyano-3-(5-ethyl-2-thienyl)-N-phenylacrylamide. One of the major directions is the development of new anti-cancer drugs based on this compound. Studies have shown that this compound exhibits potent anti-cancer activity, and further studies are needed to determine its efficacy and safety in animal and human trials. Another future direction is the study of this compound's anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various inflammatory and oxidative stress-related disorders. Finally, further studies are needed to understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.
Synthesemethoden
The synthesis of 2-cyano-3-(5-ethyl-2-thienyl)-N-phenylacrylamide involves the reaction of 5-ethyl-2-thiophene carboxylic acid with thionyl chloride to form 5-ethyl-2-thiophene carboxylic acid chloride. This intermediate is then reacted with N-phenylacrylamide in the presence of a catalyst to yield this compound. The overall synthesis process is relatively simple and can be carried out using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-(5-ethyl-2-thienyl)-N-phenylacrylamide has been found to possess several interesting properties that make it a promising candidate for scientific research. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. This compound works by inhibiting the growth and proliferation of cancer cells, which makes it a potential candidate for the development of new anti-cancer drugs.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(5-ethylthiophen-2-yl)-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-2-14-8-9-15(20-14)10-12(11-17)16(19)18-13-6-4-3-5-7-13/h3-10H,2H2,1H3,(H,18,19)/b12-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDCBRLNYPSKAD-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C=C(C#N)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(S1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5852672.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine](/img/structure/B5852674.png)
![N-[3-(methylthio)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5852680.png)

![4-methoxy-N'-[(1H-1,2,4-triazol-5-ylthio)acetyl]benzohydrazide](/img/structure/B5852695.png)
![N-[2-(butyrylamino)phenyl]-1-naphthamide](/img/structure/B5852700.png)

![2-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B5852739.png)



![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B5852761.png)
![2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol](/img/structure/B5852765.png)